molecular formula C18H22N6O2S B11186019 1-(((4-(2-propen-1-yl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide

1-(((4-(2-propen-1-yl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide

Cat. No.: B11186019
M. Wt: 386.5 g/mol
InChI Key: RBVOARGLBXAGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((4-(2-propen-1-yl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide is a complex organic compound that features a triazole ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-(2-propen-1-yl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: This step often involves the reduction of a corresponding pyridine derivative.

    Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction with a thiol.

    Acetylation: The acetyl group is introduced via an acylation reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(((4-(2-propen-1-yl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyridine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or pyridine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used to study the interactions between triazole-containing compounds and biological targets.

    Chemical Biology: The compound can serve as a probe to investigate biochemical pathways involving sulfur-containing groups.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(((4-(2-propen-1-yl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that interact with the triazole or pyridine rings.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

1-[2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H22N6O2S/c1-2-8-24-17(14-4-3-7-20-11-14)21-22-18(24)27-12-15(25)23-9-5-13(6-10-23)16(19)26/h2-4,7,11,13H,1,5-6,8-10,12H2,(H2,19,26)

InChI Key

RBVOARGLBXAGEU-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCC(CC2)C(=O)N)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.